3,5-Bis(trifluoromethyl)cinnamic acid methyl ester

Übersicht

Beschreibung

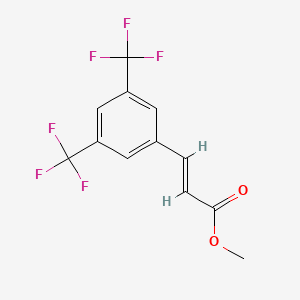

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cinnamic acid methyl ester backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)cinnamic acid methyl ester typically involves the reaction of 3,5-Bis(trifluoromethyl)cinnamic acid with methanol in the presence of a catalyst. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Reaction Time: The reaction is allowed to proceed for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: 3,5-Bis(trifluoromethyl)cinnamic acid.

Reduction: 3,5-Bis(trifluoromethyl)cinnamic alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Drug Development

The trifluoromethyl group in 3-TFCAME enhances its biological activity, making it a candidate for developing new pharmaceuticals. Research has indicated that derivatives of cinnamic acid, including 3-TFCAME, exhibit significant bioactivity against various diseases, particularly cancer. The compound's structure allows it to interact with biological targets effectively, leading to potential therapeutic applications.

Case Study: Antifungal Activity

A study evaluating the antifungal potential of cinnamic acid derivatives found that compounds structurally related to 3-TFCAME exhibited varying degrees of activity against Candida species. The minimal inhibitory concentrations (MICs) were determined using the microdilution method, demonstrating the effectiveness of these compounds in inhibiting fungal growth. For instance, related compounds showed MIC values ranging from 31.25 to 250 µg/ml against different strains of Candida .

Organic Synthesis

Building Block for Complex Molecules

3-TFCAME serves as a versatile intermediate in organic synthesis due to its reactivity and ability to undergo various transformations. It can be utilized to synthesize more complex organic molecules, making it valuable for chemists engaged in drug discovery and development.

Synthesis Methodology

The synthesis of 3-TFCAME typically involves a series of reactions starting from m-trifluoromethylbenzaldehyde and other reagents under controlled conditions. A notable method includes using base catalysts to facilitate the condensation reactions efficiently .

Materials Science

Liquid Crystal Applications

The unique properties imparted by the trifluoromethyl group make 3-TFCAME a candidate for developing novel materials, including liquid crystals. These materials are crucial in the manufacturing of displays and other electronic devices due to their ability to manipulate light .

Wirkmechanismus

The mechanism of action of 3,5-Bis(trifluoromethyl)cinnamic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Bis(trifluoromethyl)cinnamic acid

- 3-(Trifluoromethyl)cinnamic acid

- 4-Fluorocinnamic acid

- 2-Hydroxycinnamic acid

Uniqueness

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This unique structure makes it particularly useful in applications requiring high-performance materials and reagents.

Biologische Aktivität

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester (CAS Number: 705250-77-7) is a synthetic organic compound notable for its unique structure featuring two trifluoromethyl groups attached to the 3 and 5 positions of a cinnamic acid derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which may contribute to its therapeutic potential.

- Molecular Formula : C11H6F6O2

- Molecular Weight : 298.18 g/mol

- Physical State : Solid, typically appearing as a white to orange powder.

- Synthesis Method : Commonly synthesized via palladium-catalyzed reactions involving methyl acrylate and 3,5-bis(trifluoromethyl)chlorobenzene under specific heating conditions.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising therapeutic effects:

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes, similar to other cinnamic acid derivatives.

Anticancer Activity

The compound has shown potential cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin and cisplatin .

- Cell Lines Tested : The compound has been evaluated against human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and others. Notably, it was observed that the compound's lipophilicity improves its cytotoxicity compared to parent acids .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of various cinnamic acid derivatives, including this compound. The findings indicated:

- Cell Lines : MCF-7 (IC50 = 0.123 µM), HeLa (IC50 = 0.301 µM).

- Mechanism : Induction of apoptosis through mitochondrial pathway activation and caspase signaling .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.123 |

| This compound | HeLa | 0.301 |

Study 2: Anti-inflammatory Mechanisms

Another study highlighted the anti-inflammatory effects of cinnamic acid derivatives, suggesting that compounds with trifluoromethyl substitutions can effectively inhibit inflammatory pathways. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cell cultures.

Comparative Analysis with Similar Compounds

The unique structural features of this compound can be contrasted with other related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Trifluoromethyl)cinnamic acid methyl ester | One trifluoromethyl group | Lower lipophilicity |

| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl on benzoic ring | Intermediate in synthesis |

| 2,4-Bis(trifluoromethyl)phenol | Two trifluoromethyl groups on phenol | Strong antioxidant properties |

Eigenschaften

IUPAC Name |

methyl (E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O2/c1-20-10(19)3-2-7-4-8(11(13,14)15)6-9(5-7)12(16,17)18/h2-6H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGWQPMEUHGQRY-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190349 | |

| Record name | Methyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705250-77-7 | |

| Record name | Methyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705250-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.